4-fluoro-2-methyl-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide
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Overview
Description
4-Fluoro-2-methyl-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a fluorine atom, a methyl group, a pyridin-2-yloxy group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-2-methyl-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the core benzene ring. The fluorination and methylation steps are crucial in introducing the fluorine and methyl groups, respectively. The pyridin-2-yloxy group is then introduced through a nucleophilic substitution reaction, followed by the attachment of the benzenesulfonamide group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The reaction conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize yield and minimize by-products. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) or trimethylsilyl cyanide (TMSCN).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology: The biological applications of this compound are vast. It has been studied for its potential antiviral, anti-inflammatory, and anticancer properties. Its interaction with various biological targets makes it a candidate for drug development.
Medicine: In medicine, this compound may be explored for its therapeutic potential. Its ability to modulate biological pathways can be harnessed to develop new treatments for diseases such as cancer, diabetes, and infectious diseases.
Industry: In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring stability and resistance to environmental factors.
Mechanism of Action
The mechanism by which 4-fluoro-2-methyl-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and the derivatives formed.
Comparison with Similar Compounds
4-Fluoro-2-methylbenzenesulfonamide: Lacks the pyridin-2-yloxy group.
N-(3-(Pyridin-2-yloxy)benzyl)benzenesulfonamide: Lacks the fluorine and methyl groups.
4-Fluoro-2-methyl-N-(benzyl)benzenesulfonamide: Lacks the pyridin-2-yloxy group.
Uniqueness: The presence of both the fluorine atom and the pyridin-2-yloxy group in 4-fluoro-2-methyl-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide contributes to its unique chemical and biological properties
Properties
IUPAC Name |
4-fluoro-2-methyl-N-[(3-pyridin-2-yloxyphenyl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3S/c1-14-11-16(20)8-9-18(14)26(23,24)22-13-15-5-4-6-17(12-15)25-19-7-2-3-10-21-19/h2-12,22H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLYFRJVUKKBSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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